1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular weight of 201.7 . It is a solid substance and its IUPAC name is (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.7 .Scientific Research Applications
Kinetics and Reaction Mechanisms
The reactions of compounds including 3-methoxyphenyl with secondary alicyclic amines have been studied, providing insight into reaction kinetics and mechanisms. This research contributes to a better understanding of the reactions involving 1-(3-Methoxyphenyl)propan-1-amine hydrochloride and its derivatives, relevant in organic chemistry and synthesis (Castro et al., 2001).
Synthesis and Antimicrobial Activity
Studies have been conducted on the synthesis of compounds related to 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, which have shown antimicrobial properties. These findings are significant for the development of new antibacterial agents (Arutyunyan et al., 2014); (Arutyunyan et al., 2017).
Electrochemical Applications
Research involving the modification of carbon nanotubes with compounds including 3-methoxyphenyl derivatives for electrochemical applications indicates potential utility in sensors and other analytical devices. This demonstrates the diverse applications of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride in materials science and analytical chemistry (Ghaedi et al., 2015).
Substance P Receptor Antagonism
Studies have identified derivatives of 3-methoxyphenyl compounds as potent nonpeptide antagonists of the substance P (NK1) receptor. This suggests potential therapeutic applications in treating conditions related to the physiological properties of substance P (Snider et al., 1991).
Modification of Polymers for Medical Applications
Research on the modification of polymers using amines, including 1-(3-Methoxyphenyl)propan-1-amine hydrochloride derivatives, has led to the development of materials with enhanced antibacterial and antifungal properties. This could have significant implications for medical applications (Aly & El-Mohdy, 2015).
In Vitro Toxicokinetics and Analytical Toxicology
Toxicokinetic and analytical toxicological studies of novel NBOMe derivatives, including those related to 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, help in understanding drug interactions, elimination routes, and aid in forensic and clinical toxicology (Richter et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOMOWBZZIRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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